3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate
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Overview
Description
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate: is an organic compound with the molecular formula C15H20O2 . It is also known by its systematic name, acetic acid 3-(p-tert-butylphenyl)-1-propenyl ester . This compound is characterized by the presence of a propenyl acetate group attached to a phenyl ring substituted with a tert-butyl group. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate typically involves the esterification of 3-(4-(1,1-Dimethylethyl)phenyl)propen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the propenyl group can yield the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propenal or 3-(4-(1,1-Dimethylethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propyl acetate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavorings due to its pleasant aroma. It also finds applications in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways . The phenyl ring’s substitution pattern influences the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the propenyl acetate group.
Avobenzone: Contains a similar tert-butylphenyl group but has different functional groups attached.
Uniqueness: 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is unique due to its combination of a propenyl acetate group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
CAS No. |
77104-99-5 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)prop-1-enyl] acetate |
InChI |
InChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+ |
InChI Key |
IFIVPISMBCMKBF-VZUCSPMQSA-N |
Isomeric SMILES |
CC(=O)O/C=C/CC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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